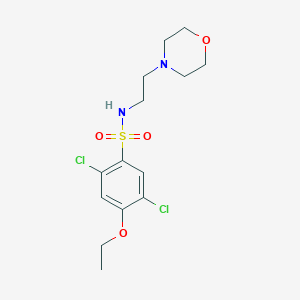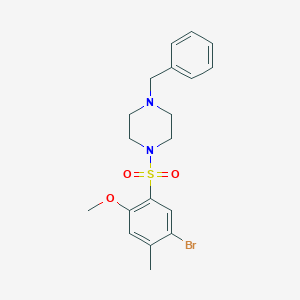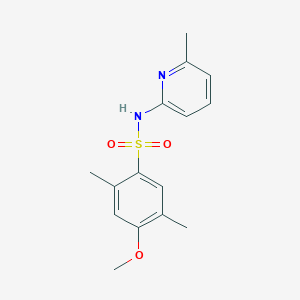![molecular formula C13H16Cl2N2O4S B512989 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941008-75-9](/img/structure/B512989.png)
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is also known as GSK503, and it is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in regulating gene expression through the methylation of arginine residues on histone proteins. Inhibition of PRMT5 activity has been shown to have a significant impact on various cellular processes, making GSK503 a promising tool for studying the role of PRMT5 in disease and development.
作用机制
GSK503 works by binding to the active site of PRMT5 and blocking its enzymatic activity. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone proteins, which plays a crucial role in regulating gene expression. Inhibition of PRMT5 activity by GSK503 results in a decrease in histone methylation and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PRMT5 activity by GSK503 can have a significant impact on various cellular processes. In cancer cells, GSK503 has been shown to inhibit cell proliferation and induce cell death. In immune cells, GSK503 has been shown to alter cytokine production and modulate T cell function. In embryonic development, GSK503 has been shown to affect cell differentiation and organogenesis.
实验室实验的优点和局限性
GSK503 is a highly selective inhibitor of PRMT5, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, like any chemical compound, GSK503 has certain limitations and potential drawbacks. One limitation is its potential toxicity, which can vary depending on the cell type and concentration used. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on GSK503 and its role in regulating cellular processes through the inhibition of PRMT5 activity. One area of interest is the development of more potent and selective inhibitors of PRMT5, which could have improved efficacy and reduced toxicity compared to GSK503. Another area of interest is the identification of specific cellular pathways and processes that are regulated by PRMT5, which could provide valuable insights into the role of this enzyme in disease and development. Finally, the development of animal models that allow for the study of the effects of PRMT5 inhibition in vivo could provide valuable information on the potential therapeutic applications of GSK503 and related compounds.
合成方法
The synthesis of GSK503 involves a multi-step process that begins with the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with piperazine. This reaction results in the formation of 4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazine, which is then reacted with ethyl chloroacetate to form 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one. The final product is then purified through a series of chromatography steps to obtain the desired compound.
科学研究应用
GSK503 has been used extensively in scientific research to investigate the role of PRMT5 in various cellular processes. Studies have shown that inhibition of PRMT5 activity by GSK503 can have a significant impact on cancer cell proliferation, immune cell function, and embryonic development. GSK503 has also been used to study the role of PRMT5 in the regulation of gene expression in various cell types, including cancer cells and immune cells.
属性
IUPAC Name |
1-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-3-5-17(6-4-16)22(19,20)13-8-10(14)12(21-2)7-11(13)15/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZTBNQDXDIKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)


![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)
![1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B512930.png)



![1-[(4-Isopropylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B512936.png)
![2,5-diethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B512939.png)